molecular formula C10H19NO3 B574216 tert-butyl N-(4-oxopentan-2-yl)carbamate CAS No. 193635-07-3

tert-butyl N-(4-oxopentan-2-yl)carbamate

Cat. No. B574216
CAS RN: 193635-07-3
M. Wt: 201.266
InChI Key: LINWYTPTURMUAO-UHFFFAOYSA-N
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Description

“tert-butyl N-(4-oxopentan-2-yl)carbamate” is a chemical compound with the CAS Number: 193635-07-3 . It has a molecular weight of 201.27 . The IUPAC name for this compound is tert-butyl 4-oxopentan-2-ylcarbamate . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of tert-butyl carbamates like “this compound” can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) . The InChI Key is LINWYTPTURMUAO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Boc group in “this compound” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

“this compound” is a liquid . It is stored at a temperature of 4°C . The compound has a molecular weight of 201.27 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl N-(4-oxopentan-2-yl)carbamate is utilized in the synthesis of epoxyketone, a key intermediate in the production of carfilzomib, with bioinspired manganese complexes catalyzing the epoxidation reaction (Qiu, Xia, & Sun, 2019).
  • The compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as evidenced by the crystal structure of its cyclopentane derivative (Ober, Marsch, Harms, & Carell, 2004).
  • It is involved in the formation of isomorphous crystal structures in chlorodiacetylene and iododiacetylene derivatives through hydrogen and halogen bonds (Baillargeon, Rahem, Caron-Duval, et al., 2017).

Catalysis and Synthetic Applications

  • The compound is prepared via a high-yielding synthesis method involving chiral inversion, highlighting its application in industry for simplicity and cost efficiency (Li, Mei, Gao, et al., 2015).
  • It is used in the photoredox-catalyzed amination of o-hydroxyarylenaminones, demonstrating its role in the assembly of 3-aminochromones under mild conditions (Wang, Zheng, Qian, et al., 2022).
  • The compound is synthesized as an intermediate of the natural product jaspine B, showcasing its relevance in the synthesis of biologically active compounds (Tang, Liu, Qin, et al., 2014).

Structural and Crystallographic Studies

  • This compound is analyzed for its crystal packing and hydrogen bonding, contributing to the understanding of molecular architecture in carbamate derivatives (Das, Chattopadhyay, Hazra, et al., 2016).
  • It is also used in the preparation and study of Diels‐Alder reactions, highlighting its role in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).

Safety and Hazards

The safety information for “tert-butyl N-(4-oxopentan-2-yl)carbamate” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-(4-oxopentan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINWYTPTURMUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193635-07-3
Record name tert-butyl N-(4-oxopentan-2-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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